molecular formula C10H13FO2 B1604109 1,2-Diethoxy-3-fluorobenzene CAS No. 226555-35-7

1,2-Diethoxy-3-fluorobenzene

Cat. No. B1604109
M. Wt: 184.21 g/mol
InChI Key: CDXFDHFMNGZBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diethoxy-3-fluorobenzene is a chemical compound with the molecular formula C10H13FO2 . It belongs to the family of fluoroaromatic compounds.


Synthesis Analysis

The synthesis of 1,2-Diethoxy-3-fluorobenzene involves a Lewis acid-catalyzed Fries rearrangement of 2-fluorophenyl acetate . The ortho and para isomers obtained from this process are separated in an industrially feasible way . Another method involves a reaction between 2,3-dibromo-1,4-difluorobenzene and diethyl oxalate.


Molecular Structure Analysis

The molecular weight of 1,2-Diethoxy-3-fluorobenzene is 184.207 Da . Its structure can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) .

Scientific Research Applications

Covalent Organic Frameworks (COFs)

One significant application of related chemical structures to 1,2-Diethoxy-3-fluorobenzene is in the development of Covalent Organic Frameworks (COFs). For instance, the condensation of 2,5-diethoxyterephthalohydrazide with tri-formylbenzene derivatives yields COF-42 and COF-43. These COFs are characterized by their high crystallinity, excellent chemical and thermal stability, and permanent porosity, demonstrating the potential for creating porous materials with specified functionalities for various applications (Uribe-Romo et al., 2011).

Fluorogenic Aldehydes for Monitoring Reactions

Another application is the use of fluorogenic aldehydes bearing 1,2,3-triazole moieties for monitoring the progress of aldol reactions. This novel type of fluorogenic aldehyde increases fluorescence in response to the reaction's progress, providing a valuable tool for real-time monitoring of chemical reactions and screening of aldol catalysts (Guo & Tanaka, 2009).

Organometallic Chemistry and Catalysis

Partially fluorinated benzenes, such as 1,2-Diethoxy-3-fluorobenzene, play a crucial role in organometallic chemistry and catalysis. These compounds serve as solvents or ligands in transition-metal-based catalysis due to their weak π-electron donating ability and chemical inertness, enhancing the efficiency of various organometallic reactions and catalytic processes (Pike et al., 2017).

Environmental Degradation Studies

Research on the degradation of fluorinated compounds, including derivatives similar to 1,2-Diethoxy-3-fluorobenzene, is critical for environmental science. Studies on microbial strains capable of degrading fluorobenzene and difluorobenzenes underline the importance of identifying and utilizing microorganisms for the biodegradation of fluorinated environmental pollutants (Moreira et al., 2009).

Safety And Hazards

The safety and hazards associated with 1,2-Diethoxy-3-fluorobenzene are not well-documented. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

1,2-diethoxy-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-3-12-9-7-5-6-8(11)10(9)13-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXFDHFMNGZBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625767
Record name 1,2-Diethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diethoxy-3-fluorobenzene

CAS RN

226555-35-7
Record name 1,2-Diethoxy-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 250 ml reactor were added 12.5 (0.08 mol) of 2-ethoxy-3-fluorophenol [F1], 3.2 g (0.08 mol) of sodium hydroxide and 20 ml of ethanol. After cooling to around 10° C., 20 ml of an ethanol solution of 9.6 g (0.088 ml) of bromoethane was slowly added. After the termination of the addition, they were reacted under a reflux temperature for 3 hours and, after the termination of the reaction, dichloromethane was added, followed by extraction. The extraction liquid was washed with water and dried, and the solvent was removed by distillation to obtain 11.0 g of an oily product [G1]. The process yield was 75%.
[Compound]
Name
12.5
Quantity
0.08 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.088 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

To a 500 ml flask were added 38.4 (0.3 mol) of 3-fluorocatechol [H], 12 g (0.3 mol) of sodium hydroxide and 100 ml of ethanol. After cooling to around 10° C., 100 ml of an ethanol solution of 76.3 g (0.7 mol) of bromoethane was slowly added. After the termination of the addition, they were reacted under a reflux temperature for 5 hours. After the termination of the reaction, dichloromethane was added, followed by extraction. The extraction liquid was washed with water and dried, and the solvent was removed by distillation to obtain 45.5 g of 1,2-diethoxy-3-fluorobenzene [G1] as an oily product. The process yield was 81%.
[Compound]
Name
38.4
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
76.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Diethoxy-3-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Diethoxy-3-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Diethoxy-3-fluorobenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Diethoxy-3-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1,2-Diethoxy-3-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1,2-Diethoxy-3-fluorobenzene

Citations

For This Compound
5
Citations
SG Yerande, DM Shendage, PB Wakchaure… - Tetrahedron …, 2014 - Elsevier
Lewis acid catalyzed Fries rearrangement of 2-fluorophenyl acetate (3) was performed on kg scale. The ortho 5 and para 4 isomers obtained were separated in an industrially feasible …
Number of citations: 4 www.sciencedirect.com
J Gras - Drugs of the Future, 2012 - access.portico.org
Atherothrombotic disease, ie, acute coronary syndromes, cerebrovascular events and peripheral arterial disease, is a major cause of morbidity and mortality worldwide. The current …
Number of citations: 2 access.portico.org
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds. Use of molecular bromine in …
Number of citations: 408 pubs.acs.org
EF Knight - 2016 - discovery.ucl.ac.uk
The overall aim of this project was to design and synthesise novel Protease Activated Receptor-1 (PAR-1) inhibitors in order to develop a novel treatment for Idiopathic Pulmonary …
Number of citations: 3 discovery.ucl.ac.uk
NBA Prasetya - doc-pak.undip.ac.id
The research of sulfonated eugenol-allyleugenol copolymer (SPEAE) based membrane for fuel cell from eugenol derivate had been conducted. First, eugenol was reacted with various …
Number of citations: 2 doc-pak.undip.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.